Durene
Overview
Description
Durene, also known as 1,2,4,5-tetramethylbenzene, is a value-added aromatic compound primarily used in the production of high-end polyesters . It is a symmetric tetramethylbenzene with a molecular formula of C6H2(CH3)4 . Durene has been the subject of various studies due to its interesting physical and chemical properties, as well as its applications in different fields such as organic electronics and gas separation technologies .
Synthesis Analysis
The synthesis of durene has been explored through different methods. One approach involves the methylation of 1,2,4-trimethylbenzene (1,2,4-TriMB) with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts . Another innovative method includes a one-step synthesis directly from syngas using an integrated catalyst of Cu/ZnO/Al2O3 and Co-Nb/HZSM-5, which has shown to increase the selectivity of durene up to 39.71% in aromatics . These advancements in synthesis methods aim to improve the efficiency and yield of durene production.
Molecular Structure Analysis
The molecular structure of durene has been extensively studied. X-ray analysis has revealed that durene crystallizes in a monoclinic prismatic structure with specific axial lengths and angles . Additionally, ab initio studies using density-functional theory have provided insights into the structural parameters of durene in both gas and crystalline phases, highlighting the influence of van der Waals bonds and weak intermolecular C–H⋯π hydrogen bonds .
Chemical Reactions Analysis
Durene participates in various chemical reactions, including photochemical processes. For instance, the photochemical reactions of azanaphthalenes and naphthalene in mixed crystals of durene have been studied, revealing the formation of different final products such as benzene and anthracene derivatives . Photosensitized dehydrogenation of durene has also been investigated, demonstrating the formation of duryl radicals under specific conditions .
Physical and Chemical Properties Analysis
The physical properties of durene have been characterized in several studies. For example, the near-ultraviolet spectrum of crystalline durene has been photographed, showing specific absorption and fluorescence spectra at low temperatures . The gas permeation properties of durene-based polyimides have been evaluated, indicating their potential for gas separation applications . Furthermore, the creation of gold nanoparticles using durene as a ligand has revealed unique optical and electrochemical properties, which are attributed to the core size, ligand composition, and core-ligand charge delocalization .
Relevant Case Studies
Case studies involving durene have focused on its applications in various domains. The study of mixed dithiolate durene-DT and monothiolate phenylethanethiolate protected Au130 nanoparticles is a notable example, where durene's role in stabilizing the nanoparticles and influencing their energy states was highlighted . Another case study involves the Raman spectroscopy analysis of molecular motions in the durene:TNB charge-transfer complex, providing insights into the interactions between durene and other molecular entities .
Scientific Research Applications
Polyimide Production and Heat Resistance
Durene (1,2,4,5-Tetramethylbenzene) is a significant organic chemical raw material, primarily utilized in producing pyromellitic acid dianhydride. This acid is a key component in manufacturing polyimide film, a heterocyclic aromatic polymer known for its exceptional heat resistance. Polyimides are extensively used in high-temperature applications across various industries, including aerospace, aviation, and electronic fields (Hu Yong-ling, 2009).
Synthesis for High-End Polyesters
Durene is valued in the production of high-end polyesters, with methods like methylation of 1,2,4-trimethylbenzene with syngas over bifunctional catalysts being used for its synthesis. These methods have evolved to increase the efficiency and yield of durene production (Danlu Wen et al., 2022).
Analytical Applications
Durene has proven effective as a matrix for analyzing methylnaphthalenes (MN) in mixtures and shale oil, showcasing its utility in analytical chemistry. Its suitability in these contexts stems from its unique properties that facilitate effective analysis of specific types of compounds (S. Thornberg, J. Maple, 1984).
Charge Transport in Electronics
The electronic structure and charge transport properties of durene crystals have been a subject of study, with findings suggesting its potential as a high-mobility material in electronic applications. The anisotropy of this material and its bandwidths indicate its suitability for use in electronic components (F. Ortmann, K. Hannewald, F. Bechstedt, 2008).
Modified Pitch Properties
Durene has been used to modify the properties of pitch, a substance used in industrial processes. By varying the reaction conditions during the pitch modification process, the presence of durene can alter the distribution of pitch fraction and structure composition. This modification process is significant for applications requiring specific pitch properties (Zhi-jiang Lin, 1999).
Structural and Vibrational Analysis
The structure and vibrational properties of durene have been extensively studied through methods like X-ray analysis and inelastic neutron scattering. These studies provide insights into its molecular structure, essential for understanding its potential applications in various fields (J. Robertson, 1933); (M. Plazanet et al., 2000).
Photophysical Studies
Durene has been the subject of photophysical studies, such as its photochemistry in rigid solutions. These studies contribute to understanding its behavior under various light conditions, which is valuable for applications in photochemistry and related fields (F. Schwartz, A. C. Albrecht, 1971).
Safety And Hazards
Future Directions
The future directions of Durene research include developing new analytical methods to quantify Durene in environmental samples, as well as studying its potential effects on the environment and human health. In addition, co-hydroprocessing heavy aromatic-rich MTG/DTG fuels with fossil MD were proven to be a promising process strategy compared to a stand-alone after-treatment .
properties
IUPAC Name |
1,2,4,5-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZJJAZBFDUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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DSSTOX Substance ID |
DTXSID1029124 | |
Record name | 1,2,4,5-Tetramethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992), Colorless solid; [CAMEO] | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Record name | 1,2,4,5-Tetramethylbenzene | |
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Boiling Point |
386.2 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Flash Point |
130 °F (NFPA, 2010), 74 °C | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Record name | 1,2,4,5-Tetramethylbenzene | |
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Density |
0.8875 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Product Name |
1,2,4,5-Tetramethylbenzene | |
CAS RN |
95-93-2 | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Record name | Durene | |
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Record name | Durene | |
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Record name | Durene | |
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Record name | Benzene, 1,2,4,5-tetramethyl- | |
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Record name | 1,2,4,5-Tetramethylbenzene | |
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Record name | 1,2,4,5-tetramethylbenzene | |
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Record name | DURENE | |
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Melting Point |
174.6 °F (NTP, 1992) | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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